molecular formula C21H23NO6 B14431779 Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate

Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate

Cat. No.: B14431779
M. Wt: 385.4 g/mol
InChI Key: RPZATJVDDYWYQD-UHFFFAOYSA-N
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Description

Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methyl, phenyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as substituted pyridines, with triethyl orthoformate under acidic conditions. The reaction may require catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted esters .

Scientific Research Applications

Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate

InChI

InChI=1S/C21H23NO6/c1-5-26-19(23)16-15(14-11-9-8-10-12-14)13(4)17(20(24)27-6-2)22-18(16)21(25)28-7-3/h8-12H,5-7H2,1-4H3

InChI Key

RPZATJVDDYWYQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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